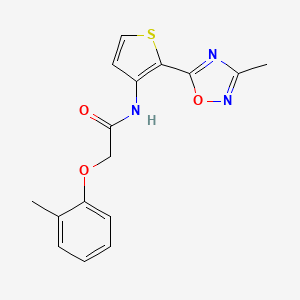

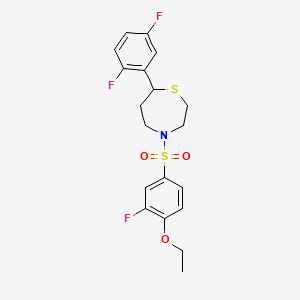

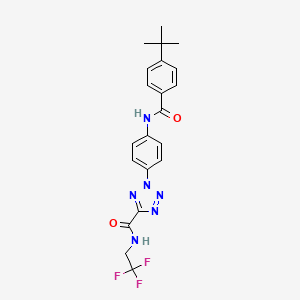

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide, also known as MOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Evaluation and Toxicity Assessment

Research has demonstrated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including activities such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been evaluated for their binding against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing moderate inhibitory effects across different assays (Faheem, 2018).

Antimicrobial and Antiprotozoal Agents

Newer quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities, exhibiting promising results compared to reference drugs, especially against Trypanosoma cruzi in vivo (Patel et al., 2017). Similarly, other studies have synthesized and evaluated various 1,3,4-oxadiazole-based chalcone derivatives as novel bio-active antimicrobial agents against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).

Anticancer Activity

A series of derivatives have been designed, synthesized, and evaluated for their anticancer activity, targeting specific proteins like Collapsin response mediator protein 1 (CRMP 1) for small lung cancer treatment, showing considerable inhibition of cell growth in vitro (Panchal, Rajput, & Patel, 2020). Other studies focus on the synthesis of compounds for their antitumor activities against specific cancer cell lines, with some showing higher activity than reference drugs (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been found to exhibit a wide range of biological activities. They have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . .

Mode of Action

The mode of action of 1,2,4-oxadiazole compounds can vary depending on the specific compound and its targets. Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy

Biochemical Pathways

The biochemical pathways affected by 1,2,4-oxadiazole compounds can vary widely depending on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have been found to inhibit the NF-κB signaling pathway in hepatocellular carcinoma cells

Result of Action

The molecular and cellular effects of 1,2,4-oxadiazole compounds can vary widely depending on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have been found to induce apoptosis in hepatocellular carcinoma cells

properties

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-10-5-3-4-6-13(10)21-9-14(20)18-12-7-8-23-15(12)16-17-11(2)19-22-16/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYOBKJXHVQTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(SC=C2)C3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

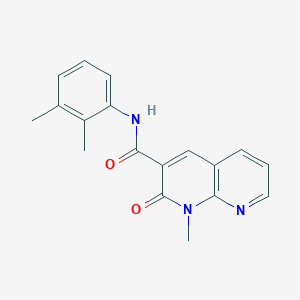

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2686754.png)

![N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2686762.png)

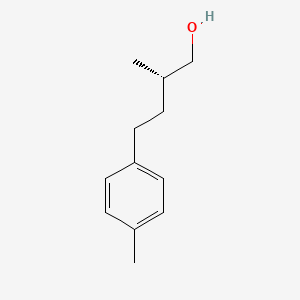

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid](/img/structure/B2686764.png)